Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate structure
955028-88-3 structure
Nome del prodotto:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numero CAS:955028-88-3
MF:C10H18FNO3
MW:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • cis-1-Boc-3-fluoro-4-hydroxypiperidine
    • (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
    • (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SCHEMBL757272
    • rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MFCD18791209
    • cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 1174020-40-6
    • N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
    • DTXSID30653987
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
    • (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
    • (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • 955028-88-3
    • EN300-7075847
    • AKOS015897730
    • CS-0047556
    • tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SS-4803
    • MFCD18632748
    • Z2307155361
    • XRNLYXKYODGLMI-JGVFFNPUSA-N
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
    • tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MDL: MFCD18791209
    • Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
    • Chiave InChI: XRNLYXKYODGLMI-SFYZADRCSA-N
    • Sorrisi: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 219.12707160g/mol
  • Massa monoisotopica: 219.12707160g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 239
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.8Ų
  • XLogP3: 1

Proprietà sperimentali

  • Punto di ebollizione: 300.8±42.0°C at 760 mmHg

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Informazioni sulla sicurezza

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C44410-5g
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
5g
¥421.0 2024-07-16
Ambeed
A131433-1g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
1g
$18.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
113127-1g
cis-1-Boc-3-fluoro-4-hydroxypiperidine
955028-88-3 tech
1g
4258.0CNY 2021-07-13
Ambeed
A131433-5g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
5g
$60.0 2025-02-25
Chemenu
CM255984-5g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%+
5g
$133 2022-12-31
eNovation Chemicals LLC
D656828-100g
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97.0%
100g
$4000 2024-06-05
Enamine
EN300-7075847-2.5g
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95.0%
2.5g
$148.0 2025-02-19
Ambeed
A131433-250mg
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
250mg
$10.0 2025-02-25
eNovation Chemicals LLC
D498868-10G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
10g
$160 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C44410-500mg
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
500mg
¥380.0 2023-09-08

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
Riferimento
Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Quinazolinones as PARP14 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Gpr 119 modulators
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ;  24 h, 200 psi, rt → 105 °C
Riferimento
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 8 atm, rt
Riferimento
Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
Riferimento
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1
, United States, , ,

Metodo di produzione 13

Condizioni di reazione
Riferimento
Imidazo-pyrazoles as gpr119 inhibitors
, United States, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
Riferimento
Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability
Hicken, Erik J.; Marmsater, Fred P.; Munson, Mark C.; Schlachter, Stephen T.; Robinson, John E.; et al, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Riferimento
Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
Riferimento
Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators
, India, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
Riferimento
Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
Riferimento
JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
Riferimento
Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases
, United States, , ,

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
A909958
Purezza:99%
Quantità:25g
Prezzo ($):269.0